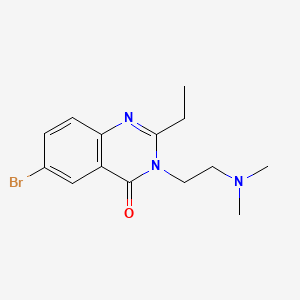

4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl-

Beschreibung

The compound 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- (CAS: 77300-98-2) is a substituted quinazolinone with the molecular formula C₁₄H₁₈BrN₃O . Its structure features:

- Position 2: An ethyl group, which enhances steric bulk and lipophilicity compared to smaller substituents like methyl.

- Position 3: A 2-(dimethylamino)ethyl chain, introducing a tertiary amine that may improve solubility and enable interactions with biological targets via hydrogen bonding or charge effects.

- Position 6: A bromine atom, an electron-withdrawing substituent that can influence electronic distribution and enhance binding to hydrophobic pockets in enzymes or receptors.

Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anti-inflammatory, and antitumor activities .

Eigenschaften

CAS-Nummer |

77300-85-7 |

|---|---|

Molekularformel |

C14H18BrN3O |

Molekulargewicht |

324.22 g/mol |

IUPAC-Name |

6-bromo-3-[2-(dimethylamino)ethyl]-2-ethylquinazolin-4-one |

InChI |

InChI=1S/C14H18BrN3O/c1-4-13-16-12-6-5-10(15)9-11(12)14(19)18(13)8-7-17(2)3/h5-6,9H,4,7-8H2,1-3H3 |

InChI-Schlüssel |

NTPFYQLAOWJLLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCN(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Overview of Quinazolinone Synthesis Strategies

Quinazolinones are typically synthesized using anthranilic acid derivatives or related intermediates. The synthetic routes for 4(3H)-quinazolinones can be broadly categorized as follows:

- Cyclization of anthranilic acid derivatives with amines or acid chlorides.

- Use of benzoxazinone intermediates.

- One-pot condensation reactions catalyzed by metal salts or ionic liquids.

- Halogenation and substitution reactions for functional group introduction.

The compound of interest, bearing a 6-bromo substituent and a 3-(2-(dimethylamino)ethyl) side chain, requires specific halogenation and amine substitution steps integrated within these general strategies.

Detailed Preparation Methods of 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl-

Starting Materials and Key Intermediates

- Anthranilic acid derivatives : Serve as the primary scaffold precursors.

- Benzoxazinones : Common intermediates in quinazolinone synthesis, formed by cyclization of anthranilic acid derivatives.

- Vilsmeier reagent (POCl3 and DMF) : Used for formylation and chlorination steps.

- Dimethylaminoethylamine or related amines : For introducing the 3-(2-(dimethylamino)ethyl) substituent.

- Bromination reagents (e.g., bromine or N-bromosuccinimide) : For selective bromination at the 6-position.

Synthetic Route Summary

Formation of the Quinazolinone Core

- The synthesis often begins with 5-substituted-2-aminobenzoic acid derivatives (e.g., 5-bromoanthranilic acid) treated with Vilsmeier reagent to form acid chlorides.

- Subsequent addition of primary amines (such as 2-(dimethylamino)ethylamine) at low temperature leads to amide formation and cyclization, yielding 3-substituted quinazolinones after loss of HCl and rearrangement (Figure 8 in).

Use of Benzoxazinone Intermediates

- The intermediate (4H)-3,1-benzoxazin-4-one is synthesized from anthranilic acid derivatives and then reacted with amines under reflux to afford quinazolinones in good yields (Figure 9 in).

- This route is advantageous for introducing diverse amines at the 3-position, such as the 2-(dimethylamino)ethyl group.

Bromination at the 6-Position

- Bromination is typically performed on the methyl or other substituents at the 6-position using bromine or related reagents, producing the 6-bromo derivative.

- For example, methyl groups on 2-methyl-3-aryl-quinazoline undergo bromination to bromomethyl compounds, which can be further functionalized (, Figure 22).

Introduction of the 2-Ethyl Group

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Formation of acid chloride | Vilsmeier reagent (POCl3/DMF) on 5-bromoanthranilic acid | Acid chloride intermediate |

| 2 | Amide formation and cyclization | Addition of 2-(dimethylamino)ethylamine at low temp | 3-(2-(dimethylamino)ethyl)-6-bromoquinazolinone intermediate |

| 3 | Bromination | Bromine or NBS | 6-Bromo substitution confirmed |

| 4 | Alkylation at 2-position | Lithiation with alkyl lithium, then ethyl iodide | 2-Ethyl substitution introduced |

Catalytic and One-Pot Methods

Recent advances include metal-catalyzed and ionic liquid-mediated one-pot syntheses:

- Bismuth(III) trifluoroacetate immobilized on ionic liquids catalyzes one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines, yielding quinazolinones in high yields ().

- Lanthanum(III) nitrate hexahydrate and p-toluenesulfonic acid have also been used as catalysts in similar one-pot methods.

- These methods offer operational simplicity and environmental benefits.

Experimental Data and Yields

Yield Data from Literature

| Method | Yield (%) | Notes |

|---|---|---|

| Vilsmeier reagent route | 70-85 | High purity quinazolinones, well-established |

| Benzoxazinone + amine reflux | 75-90 | Good functional group tolerance |

| Bromination of methyl groups | 80-90 | Efficient halogenation step |

| One-pot condensation (Bi catalyst) | 85-95 | High yields, mild conditions |

Summary Table of Preparation Methods for 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl-

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts like palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 4(3H)-Quinazolinone derivatives have been extensively studied. Key areas of application include:

- Anticancer Activity : Quinazolinones have shown potential as anticancer agents. Research indicates that 4(3H)-Quinazolinone derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against breast cancer and leukemia cells .

- Antimicrobial Properties : Compounds in this class have been evaluated for their antibacterial and antifungal properties. Specific derivatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents in treating infectious diseases .

- Anti-inflammatory Effects : The anti-inflammatory potential of quinazolinones has been explored, with findings indicating that these compounds can reduce inflammation through inhibition of pro-inflammatory cytokines and mediators . This suggests a role in managing conditions like arthritis and other inflammatory disorders.

- CNS Activity : Some studies have reported the anticonvulsant and CNS depressant effects of quinazolinone derivatives, indicating their potential use in treating neurological disorders such as epilepsy and anxiety .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of a novel derivative of 4(3H)-Quinazolinone on human breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This study highlights the compound's potential as a lead structure for developing new anticancer drugs .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, researchers synthesized several derivatives of 4(3H)-Quinazolinone and tested them against a panel of bacterial and fungal strains. The results showed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting their viability as alternative treatments for resistant infections .

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Position 2 Substitutions

Key Insight : Ethyl substitution at position 2 balances lipophilicity and metabolic stability, making the target compound more suitable for systemic applications than smaller methyl or bulkier dibromomethyl derivatives.

Position 3 Substitutions

Position 6 Substitutions

Key Insight : Bromine at position 6 offers a balance between electronic effects and steric demands, optimizing both stability and target engagement compared to iodine or polar nitro/hydroxy groups.

Biologische Aktivität

4(3H)-Quinazolinone, 6-bromo-3-(2-(dimethylamino)ethyl)-2-ethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

- Molecular Formula : C14H18BrN3O

- Molecular Weight : 324.26 g/mol

- CAS Registry Number : 77300-85-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including the compound . Quinazolinones are known to exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Evaluation :

- Mechanism of Action :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolinones are recognized for their antibacterial and antifungal activities.

- Antibacterial Effects :

- Antifungal Activity :

Other Biological Activities

- Antioxidant Activity :

- Antidiabetic Potential :

Summary Table of Biological Activities

Q & A

Q. Screening Methodology :

- Use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with appropriate controls (e.g., doxorubicin for anticancer screening) .

Advanced: How can researchers optimize the synthesis yield of brominated quinazolinone derivatives?

Answer :

Optimization strategies include:

- Reagent Selection : Use N-bromosuccinimide (NBS) over Br₂ for safer, more controlled bromination .

- Solvent and Catalyst : Polar aprotic solvents (DMF) with Lewis acids (FeCl₃) improve electrophilic substitution efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% compared to conventional reflux .

- Purification : Recrystallize from ethanol-water (90:10) to remove unreacted starting materials .

Data Analysis : Track reaction progress via TLC and characterize intermediates using NMR and HRMS to identify bottlenecks .

Advanced: What methodologies are used in crystallographic analysis of quinazolinone derivatives?

Q. Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/methanol). Use SHELXL for structure refinement, leveraging hydrogen bonding parameters (e.g., N–H⋯O, C–H⋯N) to resolve molecular conformation .

- Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., N1–H1⋯O2 in ) using Mercury software. These bonds stabilize the quinazolinone core, influencing bioavailability .

- Twinned Data Handling : For macromolecular applications, use SHELXTL to process high-resolution or twinned datasets .

Case Study : In , dihedral angles between fluoro-substituted benzene and pyrimidinone rings (7.9°) were critical for understanding conformational flexibility .

Advanced: How to analyze structure-activity relationships (SAR) in quinazolinone derivatives?

Q. Answer :

- Substituent Effects :

- C2 Alkyl Groups (e.g., ethyl) : Enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents .

- C3 Aminoethyl Groups : Increase hydrogen bonding with biological targets (e.g., kinases) .

- C6 Bromine : Electron-withdrawing effects boost electrophilic reactivity and antimicrobial potency .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for receptors like GABA-A or EGFR .

- Pharmacophore Mapping : Identify essential moieties (e.g., quinazolinone core, bromine) using Schrödinger’s Phase .

Validation : Compare IC₅₀ values of analogs with varying substituents in enzyme inhibition assays .

Advanced: How to address contradictions in pharmacological data across studies?

Q. Answer :

- Variable Control : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., serum concentration, incubation time) .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolite profiles .

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to evaluate significance of potency variations. For example, conflicting analgesic data may stem from rodent strain differences (e.g., Sprague-Dawley vs. Wistar rats) .

- Data Reprodubility : Validate results across multiple labs using standardized protocols (e.g., OECD guidelines for toxicity testing) .

Case Example : In , hydrazine hydrate reflux time (3 hours vs. 5 hours) directly impacted yield and purity, affecting subsequent bioassay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.